3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a heterocyclic compound that integrates the structural features of oxadiazole and coumarin. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and materials science. The compound is classified under heterocyclic compounds due to the presence of both oxadiazole and coumarin moieties, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is available for research purposes. Its unique structure and potential applications have been documented in chemical databases such as PubChem and Acta Crystallographica.
The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 2-aminophenyl hydrazine with coumarin-3-carboxylic acid under acidic conditions to form the oxadiazole ring.
The molecular formula of the compound is , with a molecular weight of approximately 310.31 g/mol. The structure features a coumarin backbone fused with an oxadiazole ring substituted by an amino group.
The InChI representation of the compound is:
This representation highlights the connectivity and arrangement of atoms within the molecule.
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include halogens for substitution reactions and various reducing agents for reduction processes. The major products formed from these reactions include various substituted oxadiazole and coumarin derivatives.
The mechanism of action for 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors related to bacterial activity, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may arise from its ability to modulate inflammatory pathways at the cellular level.
The compound exhibits properties typical of heterocyclic compounds:
The chemical properties include:
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Coumarin-oxadiazole hybrids represent a strategically engineered class of bioactive molecules designed to synergize the pharmacological advantages of both structural motifs. The coumarin nucleus (chromen-2-one) is a privileged scaffold in medicinal chemistry, renowned for its broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties [6]. Its natural occurrence in plants and relatively low toxicity profile enhance its pharmaceutical applicability. When integrated with the 1,3,4-oxadiazole ring—a nitrogen- and oxygen-rich heterocycle—these hybrids exhibit enhanced target specificity and potency. The oxadiazole moiety contributes critical electronic features and hydrogen-bonding capabilities, enabling interactions with diverse biological targets [4] [7].
This hybrid architecture has yielded compounds with demonstrable multi-target directed ligand (MTDL) profiles. For instance, coumarin-linked 1,3,4-oxadiazole derivatives exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), pivotal enzymes in Alzheimer’s disease pathology. Compounds such as 4g and 4e (IC~50~ values: 28.68 μM and 29.56 μM against AChE) outperform standard therapeutics like galantamine in selectivity indices (1.652 and 1.552 vs. 1.132) [2]. Beyond neurodegenerative applications, these hybrids show potent antiviral activity, particularly against HIV-1 integrase, by mimicking interfacial inhibitors like raltegravir—an FDA-approved drug containing the 1,3,4-oxadiazole pharmacophore [3] [7].
Table 1: Bioactive Coumarin-Oxadiazole Hybrids and Their Pharmacological Profiles
Compound | Target Activity | Key Metric | Reference |
---|---|---|---|
4g | Acetylcholinesterase (AChE) | IC~50~ = 28.68 μM; SI = 1.652 | [2] |
4m | Butyrylcholinesterase (BuChE) | IC~50~ = 23.97 μM | [2] |
Diazocoumarin derivatives | HIV-1 integrase | EC~50~ = 50 μM (Anti-HIV-1) | [3] |
5m (thiazolidinone hybrid) | S. aureus, E. coli | 88% growth inhibition | [8] |
The strategic fusion of the 1,3,4-oxadiazole and chromen-2-one systems creates a pharmacophore with optimized electronic, steric, and hydrogen-bonding properties. The 1,3,4-oxadiazole ring contributes a toxophoric –N=C–O– linkage, which facilitates metal chelation and critical interactions with enzymatic active sites. This moiety’s electron-deficient nature allows π-π stacking with aromatic residues in biological targets, while its nitrogen atoms serve as hydrogen-bond acceptors [7] [9]. Conversely, the coumarin core provides a planar, hydrophobic framework that enhances membrane permeability and DNA intercalation. The 7-hydroxy group augments this via hydrogen-bond donation and participation in antioxidant mechanisms [6].
In 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one, the 2-aminophenyl substituent introduces additional pharmacophoric versatility:
Table 2: Key Structural Features Enabling Bioactivity in Coumarin-Oxadiazole Hybrids
Structural Element | Biochemical Role | Target Interactions |
---|---|---|
1,3,4-Oxadiazole ring | Electron deficiency; H-bond acceptance | π-π stacking; Metal chelation |
7-Hydroxycoumarin | H-bond donation; Radical scavenging | Enzyme active sites; DNA intercalation |
2-Aminophenyl substituent | Electron donation; Intramolecular H-bonding | Mg^2+^ chelation; Planar conformation |
C–O–C bridge | Polarity modulation | Membrane permeability enhancement |
Synthetic pathways further validate this rationale. The 2-aminophenyl-oxadiazole moiety is typically constructed via cyclization of 4-aminobenzohydrazide with carbon disulfide under basic conditions, followed by S-alkylation and diazotization-coupling to 4-hydroxycoumarin [3] [8]. This modular synthesis allows precise tailoring of electronic properties—e.g., halogenated benzyl groups at the oxadiazole 5-position boost anti-HIV activity by enhancing lipophilicity and target affinity [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: